molecular formula C14H11BrN2 B034896 2-(4-Bromobenzyl)-1H-benzimidazole CAS No. 100622-41-1

2-(4-Bromobenzyl)-1H-benzimidazole

Cat. No. B034896
M. Wt: 287.15 g/mol
InChI Key: RCFICICMGDCINS-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzyl)-1H-benzimidazole” is likely a compound that contains a benzimidazole core structure, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The “2-(4-Bromobenzyl)” part suggests that a 4-Bromobenzyl group is attached to the 2-position of the benzimidazole ring.


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromobenzyl)-1H-benzimidazole” are not available, benzimidazole derivatives are often synthesized via condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzyl)-1H-benzimidazole” would likely consist of a benzimidazole ring with a 4-Bromobenzyl group attached at the 2-position. The presence of the bromine atom might make the compound useful as an intermediate in various organic reactions .


Chemical Reactions Analysis

Benzimidazole derivatives, including those with substitutions at the 2-position, are known to participate in various chemical reactions. They often serve as intermediates in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobenzyl)-1H-benzimidazole” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom in the 4-Bromobenzyl group) would influence its properties .

Scientific Research Applications

  • Cosmetics and Medicine Applications : Derivatives of 2-(4-Bromobenzyl)-1H-benzimidazole, specifically 6g and 6h, exhibit significant inhibitory activity against mushroom tyrosinase. This suggests potential as cosmetic agents for skin whitening and in medicine and food industries for controlling enzymatic browning (Mahdavi et al., 2018).

  • Antimicrobial and Antioxidant Activities : Certain derivatives have demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These properties indicate potential uses in developing treatments for microbial infections and managing oxidative stress-related conditions (Menteşe et al., 2015).

  • Cancer Research : Various 2-(4-Bromobenzyl)-1H-benzimidazole derivatives have been studied for their cytotoxic activity against human cancer cell lines, suggesting their potential as chemotherapeutic agents (Nawrocka et al., 2004).

  • Viral Inhibition : N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole, a related compound, have shown enhanced inhibitory activity against the helicase activity of hepatitis C virus NTPase/helicase. This indicates a potential for developing antiviral therapies (Bretner et al., 2005).

  • Antibacterial and Anti-Tumor Activities : New benzimidazole derivatives have shown potential in treating microbial infections and tumor inhibition. This suggests their applicability in developing new antibacterial and anticancer drugs (Khalifa et al., 2018).

  • Corrosion Inhibition : 2-(4-Bromobenzyl)-benzimidazole has been identified as an anodic inhibitor with a significant protective effect on copper electrodes in a sulfuric acid solution, indicating its potential as a corrosion inhibitor (Jiang Jin-zhi, 2008).

  • HIV-1 Treatment : It's been found that certain derivatives act as inhibitors of HIV-1 reverse transcriptase, providing a pathway for developing novel treatments for HIV-1 (Roth et al., 1997).

  • Enterovirus Reproduction Inhibition : Some derivatives have been identified as specific chemical inhibitors of enterovirus reproduction, preventing the production of infective viral RNA of susceptible viruses (Eggers & Tamm, 1963).

Safety And Hazards

The safety and hazards associated with handling “2-(4-Bromobenzyl)-1H-benzimidazole” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions in the research and application of “2-(4-Bromobenzyl)-1H-benzimidazole” would depend on its properties and potential uses. Benzimidazole derivatives are a focus of ongoing research in various fields, including medicinal chemistry, due to their diverse biological activities .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFICICMGDCINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073001
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)-1H-benzimidazole

CAS RN

100622-41-1
Record name 2-[(4-Bromophenyl)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100622-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-((4-bromophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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